Tin mesoporphyrin (SnMP), CAS 106344-20-1, is a synthetic metalloporphyrin recognized as a potent, competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. Its structure, featuring a tin central atom and ethyl groups in place of vinyl groups on the porphyrin ring, differentiates it from its common precursor, tin protoporphyrin (SnPP). This structural modification is critical to its enhanced inhibitory activity and altered phototoxic profile, making it a key tool for in vivo and in vitro studies targeting bilirubin production and heme metabolism.
Substituting Tin Mesoporphyrin (SnMP) with its close analog, Tin Protoporphyrin (SnPP), or other metalloporphyrins like Zinc Protoporphyrin (ZnPP) can compromise experimental outcomes due to significant differences in inhibitory potency, in vivo efficacy, and safety profiles. The reduction of the vinyl groups to ethyl groups in SnMP markedly enhances its ability to inhibit heme catabolism in vivo compared to SnPP. Furthermore, SnMP demonstrates substantially lower phototoxicity, a critical handling and in vivo safety parameter, especially in studies involving light exposure. These compounds are not functionally interchangeable; selecting the appropriate inhibitor is crucial for achieving reproducible and reliable results in studies of heme metabolism.
Tin Mesoporphyrin (SnMP) is a more potent competitive inhibitor of heme oxygenase than its common analog, Tin Protoporphyrin (SnPP). In a direct in vitro comparison using rat splenic microsomal heme oxygenase, SnMP exhibited an inhibitory constant (Ki) of 0.014 µM. In a separate study under similar conditions, SnPP showed a Ki of 0.017 µM, indicating slightly lower, but comparable, potency. The enhanced potency of SnMP is attributed to the reduction of the C2 and C4 vinyl groups to ethyl groups, a structural change that improves its ability to inhibit heme catabolism.
| Evidence Dimension | Inhibitory Constant (Ki) vs. Heme Oxygenase |
| Target Compound Data | 0.014 µM (for SnMP) |
| Comparator Or Baseline | Tin Protoporphyrin (SnPP): 0.017 µM |
| Quantified Difference | ~1.2-fold higher affinity than SnPP |
| Conditions | In vitro assay with rat splenic microsomal heme oxygenase. |
For researchers requiring maximal enzymatic inhibition at lower concentrations, the higher potency of SnMP allows for reduced compound usage and minimizes potential off-target effects.
Tin Mesoporphyrin (SnMP) is significantly less phototoxic than Tin Protoporphyrin (SnPP), a critical differentiator for in vivo studies or any application involving light exposure. In a comparative study using guinea pigs exposed to neonatal phototherapy light, SnMP was found to be the least phototoxic of the tin metalloporphyrins tested. SnPP was marginally phototoxic even at the lowest dosage (0.75 mg/kg/day), whereas SnMP induced phototoxicity only at the highest dosage (0.75 mg/kg/day) and only when the light source included UVA irradiation. When a phototherapy light source lacking UVA was used, SnMP was not phototoxic at all. This reduced photosensitizing property is a direct result of the saturation of the vinyl side chains to ethyl groups.
| Evidence Dimension | Phototoxic Response (Erythema) |
| Target Compound Data | Not phototoxic under standard phototherapy light; phototoxic only at 10x clinical dose with UVA light. |
| Comparator Or Baseline | Tin Protoporphyrin (SnPP): Marginally phototoxic at 1x the anticipated clinical dosage under the same conditions. |
| Quantified Difference | Qualitatively lower phototoxicity; higher threshold for inducing a phototoxic response. |
| Conditions | In vivo study in guinea pigs under neonatal phototherapy light for 72 hours. |
This provides a significant safety and handling advantage, making SnMP the appropriate choice for in vivo experiments where light exposure is unavoidable or part of the protocol, reducing the risk of confounding inflammatory artifacts.
Tin Mesoporphyrin (SnMP) demonstrates a more potent and sustained effect on reducing bilirubin production in vivo compared to other metalloporphyrins. In a study on mice, a single oral dose of SnMP (30 µmol/kg) caused a significant 28% decrease in bilirubin production within 3 hours, an effect that persisted for over 48 hours. In the same study, Zinc Protoporphyrin (ZnPP) at an identical dose produced only a 9% decrease at 3 hours, with levels returning to baseline within 48 hours. This prolonged duration of action is a key attribute that led to its investigation for preventing neonatal hyperbilirubinemia, where a single administration can reverse the trajectory of rising bilirubin levels for several days.
| Evidence Dimension | In Vivo Reduction of Bilirubin Production (as measured by CO excretion) |
| Target Compound Data | 28% decrease at 3 hours, persisting beyond 48 hours. |
| Comparator Or Baseline | Zinc Protoporphyrin (ZnPP): 9% decrease at 3 hours, returning to baseline within 48 hours. |
| Quantified Difference | Over 3-fold greater initial reduction in bilirubin production and a significantly longer duration of action (>48h vs <48h). |
| Conditions | Oral gavage administration (30 µmol/kg) to adult HO-1-luc reporter mice. |
For longitudinal in vivo studies, SnMP's extended pharmacodynamic profile reduces the need for frequent dosing, ensuring stable, long-term inhibition of heme oxygenase and simplifying experimental protocols.
For preclinical studies investigating the long-term effects of HO-1 inhibition in conditions like organ transplantation, ischemia-reperfusion injury, or chronic inflammation, SnMP is the indicated choice. Its prolonged in vivo efficacy allows for simplified dosing schedules, while its significantly lower phototoxicity compared to SnPP minimizes the risk of light-induced skin reactions, ensuring that observed effects are due to HO inhibition rather than confounding inflammatory artifacts.
In cellular models where achieving maximal and consistent inhibition of heme oxygenase is critical, SnMP's high potency (Ki = 14 nM) is a key advantage. This allows researchers to use lower effective concentrations, reducing the potential for off-target effects and improving the signal-to-noise ratio in studies of oxidative stress, oncology, or metabolic disease.
As the most clinically-studied inhibitor for neonatal jaundice, SnMP is the benchmark compound for preclinical research aimed at developing or comparing new treatments for hyperbilirubinemia. Its established ability to potently and durably suppress bilirubin production in vivo provides a robust positive control against which novel therapeutic agents can be evaluated.